2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid
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Overview
Description
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and various functional groups such as methoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid typically involves multiple steps. One common method includes the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to achieve high yield and purity.
Industrial Production Methods
For industrial production, the process may involve the reaction of salicylic acid with salicylamide in the presence of a suitable base and thionyl chloride at reflux temperature . This is followed by the reaction of the intermediate with 4-hydrazinobenzoic acid in an alcoholic solvent at reflux temperature to yield the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential DNA-binding properties and cytotoxic effects against tumor cells.
Medicine: Explored for its antimicrobial and insecticidal activities.
Industry: Potential use in the development of novel insecticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing changes in its structure and function . This intercalation can lead to increased DNA melting temperature and viscosity, indicating strong binding interactions. Additionally, the compound may form metal complexes that can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Known for its insecticidal activity and potential as an iron chelating agent.
(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Exhibits DNA-binding properties and cytotoxic effects.
Uniqueness
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is unique due to its combination of functional groups and its ability to form stable metal complexes
Properties
Molecular Formula |
C25H21N3O5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H21N3O5/c1-32-21-13-11-16(15-22(21)33-2)12-14-23-26-24(18-8-4-6-10-20(18)29)28(27-23)19-9-5-3-7-17(19)25(30)31/h3-15,29H,1-2H3,(H,30,31)/b14-12+ |
InChI Key |
FLTDPZXYFRFCRX-WYMLVPIESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC |
Origin of Product |
United States |
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